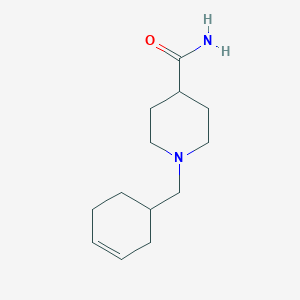![molecular formula C16H16N2O3 B4899579 4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4899579.png)
4-[(2-phenoxypropanoyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-phenoxypropanoyl)amino]benzamide, also known as PPBA, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of benzamides and is known for its potential therapeutic applications in various diseases. PPBA has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
作用机制
4-[(2-phenoxypropanoyl)amino]benzamide exerts its effects through the inhibition of various signaling pathways. Studies have shown that this compound inhibits the MAPK/ERK pathway, which is involved in cell proliferation and survival (5). This compound also inhibits the NF-κB pathway, which is involved in inflammation and cell survival (6). Additionally, this compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival (7).
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound inhibits the activity of various enzymes such as COX-2, which is involved in inflammation (8). This compound has also been found to decrease the levels of reactive oxygen species (ROS), which are involved in oxidative stress (9). Furthermore, this compound has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) (10).
实验室实验的优点和局限性
4-[(2-phenoxypropanoyl)amino]benzamide has several advantages for lab experiments. It is easy to synthesize and has been found to be stable under various conditions. Additionally, this compound has been found to have low toxicity and is well-tolerated in animal studies. However, there are some limitations to the use of this compound in lab experiments. This compound has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, this compound has a short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for research on 4-[(2-phenoxypropanoyl)amino]benzamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the optimization of the pharmacokinetics of this compound to improve its effectiveness in vivo. Additionally, further studies are needed to determine the potential therapeutic applications of this compound in various diseases. Finally, studies are needed to investigate the safety and toxicity of this compound in humans.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. It has been studied extensively for its potential therapeutic applications in various diseases. This compound exerts its effects through the inhibition of various signaling pathways and has been found to have various biochemical and physiological effects. Although there are some limitations to the use of this compound in lab experiments, there are several future directions for research on this compound.
合成方法
4-[(2-phenoxypropanoyl)amino]benzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-aminobenzamide with 2-phenoxypropionic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) (1).
科学研究应用
4-[(2-phenoxypropanoyl)amino]benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound has anti-inflammatory, anti-tumor, and neuroprotective effects (2). This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation (3). This compound has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines (4).
属性
IUPAC Name |
4-(2-phenoxypropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11(21-14-5-3-2-4-6-14)16(20)18-13-9-7-12(8-10-13)15(17)19/h2-11H,1H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKLGBXIOGJGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4899507.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B4899509.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4899522.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methyl-3-nitrophenyl)acetamide](/img/structure/B4899526.png)
![6-chloro-7H-benzo[e]perimidin-7-one](/img/structure/B4899528.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]ethanediamide](/img/structure/B4899536.png)
![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4899549.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[2-(2-pyrazinyl)ethyl]benzamide](/img/structure/B4899559.png)
![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4899566.png)
![3-[(2-ethyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4899596.png)
![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]acetamide](/img/structure/B4899607.png)
![N-[5-(aminosulfonyl)-2-methoxyphenyl]propanamide](/img/structure/B4899615.png)

